molecular formula C12H27B B14757353 Tri-tert-butylborane CAS No. 1113-42-4

Tri-tert-butylborane

Cat. No.: B14757353
CAS No.: 1113-42-4
M. Wt: 182.16 g/mol
InChI Key: HWWBSHOPAPTOMP-UHFFFAOYSA-N
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Description

Tri-tert-butylborane (CID 12716805) is an organoboron compound with the molecular formula C12H27B . As a tertiary alkylborane, it serves as a reagent in synthetic organic chemistry and materials science research. Researchers utilize this compound in various catalytic and stoichiometric transformations to construct complex molecular architectures. It is strictly for research use and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions.

Properties

CAS No.

1113-42-4

Molecular Formula

C12H27B

Molecular Weight

182.16 g/mol

IUPAC Name

tritert-butylborane

InChI

InChI=1S/C12H27B/c1-10(2,3)13(11(4,5)6)12(7,8)9/h1-9H3

InChI Key

HWWBSHOPAPTOMP-UHFFFAOYSA-N

Canonical SMILES

B(C(C)(C)C)(C(C)(C)C)C(C)(C)C

Origin of Product

United States

The Ascendancy of Organoborane Chemistry and the Role of Steric Hindrance

The field of organoboron chemistry, which studies compounds containing carbon-boron bonds, has become a cornerstone of modern organic synthesis. nasa.gov Its trajectory was significantly altered by the discovery of hydroboration, a reaction where borane (B79455) (BH3) adds across a carbon-carbon double or triple bond. This Nobel Prize-winning work established organoboranes as versatile intermediates in chemical synthesis. researchgate.net

Early research utilized simple trialkylboranes like triethylborane. thieme-connect.de However, chemists soon recognized the utility of incorporating bulky organic substituents onto the boron atom. This led to the development of sterically hindered organoboranes, which offer enhanced selectivity in chemical reactions. Because the boron atom in organoboranes is electron-deficient, it acts as a Lewis acid. thieme-connect.de Steric bulk around this acidic center can control how it interacts with other molecules. For instance, bulky dialkylboranes like disiamylborane and 9-borabicyclo[3.3.1]nonane (9-BBN) exhibit remarkable regioselectivity in the hydroboration of alkenes, preferentially adding to the less sterically crowded carbon atom. nasa.govvander-lingen.nl This steric control prevents unwanted side reactions and allows for the precise construction of complex molecules. researchgate.net

Table 1: Examples of Sterically Hindered Borane Reagents This table is interactive. Click on the headers to sort.

Reagent Name Abbreviation Key Feature
Disiamylborane Sia₂BH High regioselectivity for terminal alkenes nasa.gov
9-Borabicyclo[3.3.1]nonane 9-BBN Excellent regioselectivity and thermal stability vander-lingen.nlresearchgate.net

Tri Tert Butylborane: a Model of Steric Congestion

Within the class of bulky organoboranes, tri-tert-butylborane represents an extreme case of steric hindrance. The three bulky tert-butyl groups create a highly crowded environment around the trigonal planar boron center, profoundly influencing its reactivity and defining its significance.

The synthesis of this compound is not trivial and underscores its unique steric challenges. Early attempts to prepare it via the reaction of tert-butylmagnesium chloride (a Grignard reagent) with boron halides were unsuccessful, leading instead to rearranged products like triisobutylborane. researchgate.net A successful synthesis involves the reaction of trimethyl borate (B1201080) with tert-butyllithium, a method capable of transferring the hindered tertiary alkyl group without isomerization. thieme-connect.de

The primary significance of this compound's structure lies in its role as a bulky Lewis acid in the formation of Frustrated Lewis Pairs (FLPs) . An FLP is a combination of a Lewis acid and a Lewis base that are sterically prevented from forming a classic dative bond adduct. ias.ac.inwikipedia.org When mixed, the bulky this compound and an equally bulky Lewis base (like tri-tert-butylphosphine) cannot neutralize each other. This "frustrated" state leaves the acidic and basic sites available to cooperatively activate small molecules that would otherwise be unreactive. vander-lingen.nlias.ac.in

Table 2: Physical Properties of this compound

Property Value
Chemical Formula C₁₂H₂₇B nih.gov
Molecular Weight 182.16 g/mol
Appearance Colorless liquid or solid
Melting Point 34-36 °C

Reactivity and Mechanistic Investigations of Tri Tert Butylborane

Lewis Acidic Behavior of Tri-tert-butylborane

General Principles of Organoborane Lewis Acidity

Organoboranes, such as this compound, are archetypal Lewis acids. This acidity stems from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital and is isoelectronic to a carbocation. thieme-connect.de Trivalent boron compounds typically adopt a trigonal planar geometry. thieme-connect.de The Lewis acidity of boranes can be influenced by electronic effects. For instance, pπ–pπ lone-pair donation from atoms like oxygen can stabilize the electron-deficient boron center. thieme-connect.de

The strength of a Lewis acid is determined by its ability to accept an electron pair from a Lewis base. In the context of organoboranes, this interaction leads to the formation of a Lewis acid-base adduct. The stability of these adducts is a key indicator of Lewis acidity. researchgate.net For boron trihalides, a classic example of Lewis acids, the acidity trend is BF3 < BCl3 < BBr3 < BI3 when reacting with strong bases. unlp.edu.ar This trend is counterintuitive based on electronegativity alone and is explained by the energy required to deform the planar BX3 molecule into the pyramidal geometry it adopts in the adduct. researchgate.netnih.gov Boranes that can more easily pyramidalize tend to form stronger bonds with Lewis bases. researchgate.net

Impact of Steric Hindrance on Lewis Acid-Base Interactions

The interaction between a Lewis acid and a Lewis base can be significantly influenced by steric effects. wikipedia.org Bulky substituents on either the Lewis acid or the Lewis base can introduce steric hindrance, which weakens the resulting acid-base adduct by creating strain. libretexts.orglibretexts.org This phenomenon, often referred to as "Front strain" or "F-strain," makes it more difficult for the Lewis acid and base centers to approach each other and form a bond. libretexts.orglibretexts.org

In the case of this compound, the three bulky tert-butyl groups create considerable steric congestion around the boron atom. researchgate.net This steric bulk is a defining feature of its reactivity. While electronic effects make the boron atom an electrophilic center, the steric hindrance presented by the tert-butyl groups can prevent or weaken the formation of adducts with Lewis bases, especially those that are also sterically demanding. wikipedia.org The interplay between the electronic drive to form a bond and the steric repulsion from bulky groups dictates the feasibility and strength of Lewis acid-base interactions.

This principle is exploited in the concept of "Frustrated Lewis Pairs" (FLPs), where a bulky Lewis acid and a bulky Lewis base are sterically prevented from forming a classical adduct. This unquenched reactivity can be harnessed to activate small molecules. wikipedia.org While this compound itself is not typically cited as a classical FLP component, its high degree of steric hindrance is a key factor in its chemical behavior.

Transformations Involving the Boron-Carbon Bond in this compound

Mechanisms of B-C Bond Transformations in Organoboranes

The boron-carbon bond in organoboranes is a key functional group that participates in a wide array of chemical transformations. wikipedia.org The C-B bond has low polarity, with carbon being slightly more electronegative than boron, leading to a bond polarized with the carbon atom being nucleophilic. wikipedia.orglibretexts.org

A fundamental reaction of organoboranes is the 1,2-migration of a substituent from the boron atom to an adjacent carbon atom. wikipedia.org This process is a cornerstone of organoboron chemistry and is often initiated by the addition of a nucleophile to the boron center, forming a borate (B1201080) complex. This increases the nucleophilicity of the groups attached to boron, facilitating their transfer to an electrophilic center. wikipedia.orgnih.gov The migratory aptitude of different groups generally follows the order: alkynyl > aryl ≈ alkenyl > primary alkyl > secondary alkyl > tertiary alkyl. wikipedia.org

Transformations of the B-C bond can also be promoted by catalysts. nih.gov For example, catalyst-promoted 1,2-metalate shifts are a critical part of various catalytic reaction mechanisms involving organoboranes. nih.gov These processes can establish new carbon-carbon bonds while retaining the versatile organoboron functional group in the product. nih.gov The conversion of the carbon-boron bond into carbon-heteroatom bonds (e.g., C-O, C-N) is also a synthetically valuable transformation. acs.org

Oxidation and Radical Chemistry of Trialkylboranes (General Principles Applicable to this compound)

Mechanism of Reactivity with Oxygen (Autooxidation)

Trialkylboranes, including this compound, are highly reactive towards molecular oxygen, undergoing a process known as autooxidation. This reaction proceeds through a free-radical chain mechanism. rsc.orgwhiterose.ac.uk

The initiation step involves a bimolecular homolytic substitution (SH2) reaction where triplet oxygen attacks the boron atom. This cleaves a boron-carbon bond homolytically to generate an alkyl radical (R•) and a boron peroxyl radical (R₂BOO•). whiterose.ac.uk

Propagation of the radical chain occurs in two main steps. First, the alkyl radical (R•) generated during initiation reacts rapidly with molecular oxygen to form an alkylperoxyl radical (ROO•). This alkylperoxyl radical then attacks another molecule of the trialkylborane in a second SH2 reaction. This step is thermodynamically favorable due to the formation of a strong B-O bond. acs.org The reaction yields a dialkyl(alkylperoxy)borane (R₂BOOR) and a new alkyl radical (R•), which continues the chain reaction. whiterose.ac.uk

Reaction StepReactantsProducts
Initiation R₃B + O₂R• + R₂BOO•
Propagation 1 R• + O₂ROO•
Propagation 2 ROO• + R₃BR₂BOOR + R•

Role as a Radical Initiator in Polymerization Processes

The ability of trialkylboranes to generate alkyl radicals upon exposure to oxygen makes them effective radical initiators for polymerization processes. acs.org A key advantage of the trialkylborane/O₂ initiating system is its high efficiency at a wide range of temperatures, including temperatures as low as -78 °C, which is not possible with common thermal initiators like AIBN. acs.org This allows for greater control over stereoselectivity in certain polymerization reactions.

To improve air stability and handling, trialkylboranes can be used as coordinated amine-borane complexes. These complexes are stable in air but can be activated in situ by a deblocker, such as a carboxylic acid, which liberates the free trialkylborane to react with oxygen and start the polymerization. rsc.org The rate of polymerization can be controlled by the concentration of the deblocking agent. rsc.org The radicals generated from boranes like this compound are highly reactive, efficiently activating chain-transfer agents and promoting the growth of polymer chains. researchgate.net

Halogenolysis and Other Functionalization Reactions of Trialkylboranes

Mechanistic Aspects of Halogenolysis (e.g., Chlorination, Bromination)

Halogenolysis is the cleavage of the carbon-boron bond in trialkylboranes by halogens to form alkyl halides. The mechanism of this reaction can be complex and may proceed through either a free-radical or an ionic pathway, depending on the reaction conditions and the specific halogen used. rit.edu

Bromination of trialkylboranes in the presence of light or radical initiators typically proceeds via a free-radical chain mechanism. The reaction is initiated by the homolytic cleavage of bromine to form bromine radicals. A bromine radical then abstracts an alkyl group from the trialkylborane in an SH2 reaction at the boron center, producing an alkyl radical and a dialkylbromoborane. The alkyl radical then reacts with a molecule of Br₂ to yield the alkyl bromide product and another bromine radical, which propagates the chain.

In the absence of radical initiators (i.e., in the dark), bromination can still occur, suggesting an ionic pathway is also possible. This pathway is facilitated by the Lewis acidic nature of the boron atom.

Chlorination can also follow different mechanistic routes. Direct chlorination of trialkylboranes can lead to the formation of alkyl chlorides. The mechanism is believed to involve an ionic pathway where the trialkylborane acts as a Lewis acid. rit.edu

The presence of bases or nucleophiles can significantly alter the reaction course. For instance, the reaction of trialkylboranes with iodine in the presence of a base like sodium hydroxide (B78521) results in the formation of alkyl iodides. Similarly, treatment with bromine and sodium methoxide (B1231860) yields alkyl bromides. These reactions are thought to proceed through the formation of a tetracoordinated "ate" complex, followed by an electrophilic attack by the halogen on the carbon atom of the C-B bond.

HalogenConditionsPredominant Mechanism
Bromine Light / Radical InitiatorsFree-Radical Chain rit.edu
Bromine Dark / Polar SolventsIonic
Chlorine VariesCan be Ionic or Radical rit.edu
Iodine Basic (e.g., NaOH)Ionic (via "ate" complex)

Influence of Reaction Conditions on Product Distribution

The reactivity of this compound, a sterically hindered organoborane, is significantly influenced by reaction conditions, which can dictate the distribution of products. Due to the bulky nature of the three tert-butyl groups surrounding the boron center, its reactions are highly sensitive to factors such as temperature, solvent, and the nature of the reacting species.

The steric hindrance in this compound plays a crucial role in its chemical behavior. numberanalytics.comnumberanalytics.comwikipedia.org This steric bulk can impede the approach of reactants to the boron atom, thereby affecting reaction rates and potentially leading to different reaction pathways than those observed for less hindered trialkylboranes. numberanalytics.com For instance, in reactions involving nucleophilic attack on the boron atom, the accessibility of the boron center is a key determinant of the reaction's feasibility and outcome.

While specific, detailed studies on the influence of a wide range of reaction conditions on this compound's product distribution are not extensively documented in the provided search results, the general principles of organoborane chemistry suggest that variations in reaction parameters would have a profound effect. For example, in hydroboration reactions, the regioselectivity is highly dependent on the steric bulk of the borane (B79455) reagent. wikipedia.org Although this compound itself is not typically used for hydroboration due to its extreme steric hindrance, this principle highlights the importance of steric factors in determining product outcomes.

Furthermore, the choice of solvent can influence reaction pathways by stabilizing or destabilizing transition states. In reactions proceeding through ionic intermediates, polar solvents would be expected to facilitate the reaction, whereas nonpolar solvents might favor concerted or radical pathways. The specific influence of different solvents on the product distribution in this compound reactions requires further experimental investigation to be fully characterized.

Reaction ConditionInfluence on Product Distribution
Temperature Can promote isomerization or decomposition, leading to a mixture of products.
Solvent Polarity May favor ionic versus concerted or radical reaction pathways.
Nature of Reactant Steric bulk of the attacking species will significantly affect the feasibility and outcome of the reaction.

Isomerization Phenomena in Bulky Organoboranes

Thermal Isomerization Pathways of Branched Alkyl Groups

Organoboranes bearing branched alkyl groups, such as this compound, can undergo thermal isomerization, a process that involves the migration of the boron atom to a different position within the alkyl framework. This rearrangement typically proceeds at elevated temperatures and is driven by the thermodynamic stability of the resulting organoborane.

The generally accepted mechanism for the thermal isomerization of trialkylboranes involves a reversible dehydroboration-hydroboration sequence. chemrxiv.orgacs.orggoogle.com In this process, a β-hydrogen atom is eliminated from one of the alkyl groups, leading to the formation of an alkene and a dialkylborane hydride (R₂BH). The dialkylborane hydride then adds back to the newly formed alkene in a hydroboration step. This re-addition can occur at a different carbon atom of the double bond, resulting in the migration of the boron atom.

For this compound, the isomerization would involve the elimination of isobutylene (B52900) and the formation of di-tert-butylborane. The subsequent re-hydroboration of isobutylene by di-tert-butylborane can lead to the formation of isobutyl-di-tert-butylborane, where the boron atom is now attached to a primary carbon atom. This process can continue, leading to the migration of the boron atom to the least sterically hindered position within the alkyl group. chemrxiv.org

The isomerization is a thermodynamically controlled process, meaning that the final product distribution reflects the relative stabilities of the possible isomers. In general, the boron atom prefers to reside at the least substituted carbon atom, leading to the formation of the most stable organoborane isomer. google.com The high steric strain in this compound would likely provide a strong driving force for its isomerization to less sterically crowded structures.

Detailed kinetic and mechanistic studies specifically on the thermal isomerization of this compound are not extensively available in the provided search results. However, the principles established for other bulky organoboranes provide a solid framework for understanding the expected behavior of this compound under thermal stress. The extreme steric hindrance of the tert-butyl groups may influence the temperature at which isomerization occurs and the rate of the rearrangement. chemrxiv.orgacs.org

Isomerization PathwayDescription
Dehydroboration Elimination of an alkene (isobutylene) and formation of a dialkylborane hydride.
Hydroboration Re-addition of the dialkylborane hydride to the alkene, allowing for boron migration.
Thermodynamic Control The final product is the most stable organoborane isomer, typically with boron at the least hindered position.

Future Directions and Emerging Research Avenues for Tri Tert Butylborane

Exploration of Novel Catalytic Transformations

The steric hindrance provided by the three tert-butyl groups in tri-tert-butylborane is a defining feature that largely prevents the formation of classical Lewis acid-base adducts with bulky bases. This characteristic makes it an ideal Lewis acid component for forming Frustrated Lewis Pairs (FLPs). nih.gov FLP chemistry has revolutionized the activation of small molecules without the need for transition metals. nih.govias.ac.in Future research will likely focus on harnessing this compound within FLP systems for a variety of novel catalytic processes.

Key research avenues include:

Hydrogenation Catalysis : The ability of FLPs to heterolytically cleave dihydrogen (H₂) is well-established. nih.gov Systems incorporating this compound could be developed as metal-free catalysts for the hydrogenation of a wider range of challenging substrates, such as substituted olefins, alkynes, and aromatic compounds. nih.gov

Carbon Dioxide Utilization : FLPs have demonstrated the ability to capture and reduce carbon dioxide (CO₂). nih.govvander-lingen.nl Investigating this compound-based FLPs for the catalytic reduction of CO₂ to valuable products like methanol (B129727) or formates is a promising route for carbon utilization technologies. nih.gov

Hydroamination and Other Additions : The reactivity of FLPs extends to the activation of other small molecules and bonds. nih.gov Future studies could explore this compound in catalytic hydroamination of alkynes to form enamines or in other addition reactions across unsaturated bonds. nih.gov

Potential Catalytic ApplicationSubstrate TypePotential Product(s)
Metal-Free HydrogenationImines, Enamines, OlefinsAmines, Alkanes
CO₂ ReductionCarbon DioxideMethanol, Formates, CO
HydroaminationTerminal AlkynesEnamines

Integration into Supramolecular Assemblies and Material Design

The defined, rigid, and bulky structure of this compound makes it an intriguing building block for supramolecular chemistry and advanced materials. Its incorporation into larger structures could impart unique physical and chemical properties.

Host-Guest Chemistry : The steric profile of this compound could be exploited to create well-defined pockets and cavities within larger molecular hosts. These hosts could be designed for the selective recognition and binding of specific guest molecules, with the Lewis acidic boron center potentially playing an active role in sensing or catalysis.

Functional Polymers : Integrating this compound moieties into polymer chains or as pendant groups is a nascent area of research. aston.ac.ukpolybiomaterials.com Such materials could function as single-component heterogeneous catalysts based on "self-frustrated" polymer chains or as materials for gas capture and storage, leveraging the Lewis acidity of the boron centers. umd.edu The development of polymers with tunable glass transition temperatures and mechanical properties based on these bulky monomers is also a viable research direction. aston.ac.uk

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for understanding and predicting the behavior of complex molecules like this compound. nih.govchemrxiv.org Future research will increasingly rely on advanced computational models to guide experimental work.

Mechanism Elucidation : DFT calculations can map out the entire reaction pathway for FLP-mediated processes involving this compound. nih.gov This allows for the precise determination of transition states and activation energies, offering deep insight into the reaction mechanism, which is crucial for catalyst optimization. researchgate.net

Predictive Catalyst Design : Computational screening can be employed to virtually test numerous Lewis base partners for this compound, predicting the efficacy of the resulting FLP for a specific transformation, such as H₂ activation or CO₂ binding. mdpi.com Global reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity, can quantify and rank the reactivity of different FLP combinations, accelerating the discovery of new catalysts. chemrxiv.orgcore.ac.uk

Spectroscopic Correlation : Advanced modeling can help in the interpretation of complex spectroscopic data (e.g., NMR, IR) for reactive intermediates and coordination complexes involving the this compound fragment, linking theoretical structures to experimental observations.

Computational MethodApplication in this compound ResearchPredicted Parameters
Density Functional Theory (DFT)Elucidating catalytic reaction mechanismsTransition state structures, activation energies
DFT with PCM modelsModeling solvent effects on reactivitySolvation energies, reaction profiles in solution
Ab Initio Molecular DynamicsSimulating dynamic behavior of complexesBond formation/breaking events, molecular motion

Investigation of Unique Coordination Modes and Ligand Architectures

While this compound itself is a simple Lewis acid, its core structure can be incorporated into more complex ligand frameworks to explore novel coordination chemistry. truman.edu The steric and electronic influence of the this compound group could lead to unusual coordination geometries and reactivity in metal complexes. nih.gov

Bulky Ancillary Ligands : Research into synthesizing multidentate ligands that feature a this compound moiety is a promising future direction. For example, creating pincer-type ligands or bulky phosphine (B1218219) ligands appended with this group could enforce unusual, low-coordination numbers at a metal center, potentially leading to highly reactive catalysts.

Lewis Acid/Metal Cooperativity : Ligands containing a this compound unit could be designed where the boron center acts as a cooperative Lewis acid site. In such a bifunctional system, the metal center could activate one part of a substrate while the boron center activates another, enabling novel catalytic transformations that are not possible with either component alone.

Constrained Geometries : The extreme steric demand of the this compound fragment can be used to stabilize reactive species or enforce specific, strained geometries in coordination compounds, leading to unique physical properties and chemical reactivity. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing tri-tert-butylborane, and how can researchers validate its purity and structural integrity?

  • Methodological Answer: this compound is typically synthesized via Grignard or organometallic reagent reactions with boron halides. For purity validation, researchers should employ nuclear magnetic resonance (NMR) spectroscopy (¹¹B and ¹H) to confirm the absence of residual ligands or byproducts. X-ray crystallography is recommended for structural confirmation, while gas chromatography-mass spectrometry (GC-MS) ensures volatile impurities are minimized. Detailed experimental protocols, including stoichiometric ratios and reaction conditions (temperature, solvent), must be explicitly documented to ensure reproducibility .

Q. How does this compound behave in common organic reactions, and what precautions are necessary for its handling?

  • Methodological Answer: this compound is highly Lewis acidic and reacts vigorously with protic solvents (e.g., water, alcohols). Researchers should use inert atmospheres (argon/glovebox) and anhydrous solvents (e.g., THF, hexane). Its reactivity in hydroboration or cross-coupling reactions should be monitored via in-situ FTIR or quenching experiments. Safety protocols must include secondary containment for boron waste and neutralization procedures using controlled ethanol/water mixtures .

Q. What spectroscopic and computational techniques are most effective for characterizing this compound’s electronic and steric properties?

  • Methodological Answer: ¹¹B NMR is critical for assessing boron-centered Lewis acidity, while IR spectroscopy identifies B-H or B-C stretching modes. Computational methods (DFT, e.g., B3LYP/6-31G*) can model steric effects from tert-butyl groups and predict reactivity trends. Researchers should compare calculated LUMO energies with experimental kinetic data to correlate electronic structure with catalytic activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across different reaction systems?

  • Methodological Answer: Discrepancies often arise from solvent polarity, substrate steric effects, or trace moisture. Systematic comparative studies should isolate variables:

  • Conduct kinetic profiling under standardized conditions (solvent, temperature).
  • Use deuterated analogs to study isotopic effects on reaction rates.
  • Perform control experiments with desiccants (molecular sieves) to assess moisture sensitivity.
  • Cross-reference with literature using meta-analysis frameworks to identify outliers .

Q. What mechanistic insights explain this compound’s role in asymmetric catalysis, and how can its stereoselectivity be optimized?

  • Methodological Answer: Mechanistic studies require a combination of kinetic isotope effects (KIEs), stereochemical probes, and in-situ monitoring (e.g., ReactIR). For stereoselectivity:

  • Screen chiral ligands (e.g., BINOL derivatives) to stabilize transition states.
  • Employ nonlinear effect studies to distinguish monomeric vs. aggregated catalytic species.
  • Use enantiomeric excess (ee) measurements (HPLC with chiral columns) to correlate ligand structure with selectivity .

Q. How does this compound’s stability under varying thermal and oxidative conditions impact its applicability in continuous-flow reactors?

  • Methodological Answer: Thermal stability can be assessed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Oxidative degradation pathways are studied using O₂ exposure experiments with GC-MS to identify decomposition byproducts (e.g., tert-butyl alcohol). For flow chemistry, researchers should:

  • Optimize residence time and temperature to minimize decomposition.
  • Integrate scavenger columns (e.g., molecular sieves) to trap reactive intermediates .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for high-precision kinetic studies?

  • Methodological Answer:

  • Standardize purification methods (e.g., sublimation under vacuum).
  • Implement QC checks via quantitative NMR with internal standards (e.g., ferrocene).
  • Use statistical design-of-experiment (DoE) models to identify critical process parameters (CPPs) affecting yield and purity .

Data Presentation Guidelines

  • Example Table : Summarize spectroscopic benchmarks for this compound:
TechniqueKey DataReference
¹¹B NMR (CDCl₃)δ = 85–90 ppm (quartet, J = 80 Hz)
IR (neat)ν(B-C) = 1180 cm⁻¹
X-rayB-C bond length = 1.58–1.62 Å

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